molecular formula C10H12N2O2S3 B2705779 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide CAS No. 863511-57-3

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide

Cat. No. B2705779
CAS RN: 863511-57-3
M. Wt: 288.4
InChI Key: XPTGLYWJUDMKHZ-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide, also known as MTSET, is a chemical compound that has been extensively used in scientific research as a tool to study the function of proteins. MTSET is a sulfhydryl-reactive compound that can modify cysteine residues in proteins, leading to changes in their function.

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide and its derivatives have been synthesized and evaluated for their antimicrobial activities. Research shows that these compounds exhibit in vitro antimicrobial activity against bacterial isolates such as Escherichia coli and Xanthomonas citri, and against fungal pathogens like Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). Additionally, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, showing high antibacterial activity, highlighting the versatility of this chemical framework in developing new antimicrobial agents (Azab et al., 2013).

Drug Design and Anticancer Research

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide-based compounds have also been explored in drug design, particularly in anticancer research. For instance, organosulfur metallic compounds with sulfonamide-based Schiff base ligands have been synthesized, showing significant bioactivity against fungal and bacterial species. These compounds exhibit enhanced bioactivity upon chelation, suggesting their potential as anticancer drugs (Hassan et al., 2021). Furthermore, derivatives of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide, such as celecoxib derivatives, have been synthesized and evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations reveal that certain derivatives may have the potential to be developed into therapeutic agents, emphasizing the chemical’s versatility in medical research (Küçükgüzel et al., 2013).

Anticonvulsant Properties

Further research into N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide derivatives has demonstrated their potential in developing anticonvulsant medications. Compounds synthesized from the chemical have shown protection against picrotoxin-induced convulsion, with some derivatives exhibiting significant anticonvulsive effects. This indicates the compound's utility in neuroscience and pharmacology for treating seizure disorders (Farag et al., 2012).

properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S3/c1-8-12-9(7-16-8)4-5-11-17(13,14)10-3-2-6-15-10/h2-3,6-7,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTGLYWJUDMKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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